ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Description
This compound belongs to the 4H-pyran-3-carboxylate family, characterized by a six-membered pyran ring substituted with amino, cyano, ethoxy-oxoethyl, and pyridinyl groups. Such derivatives are synthesized via multicomponent reactions involving aldehydes, malononitrile, and ethyl acetoacetate, often catalyzed by bases or ionic liquids .
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-pyridin-3-yl-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-3-24-14(22)8-13-16(18(23)25-4-2)15(11-6-5-7-21-10-11)12(9-19)17(20)26-13/h5-7,10,15H,3-4,8,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRDWHLWBRCGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Knoevenagel Condensation : Pyridine-3-carbaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
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Michael Addition : Kojic acid undergoes nucleophilic attack on the α,β-unsaturated nitrile, facilitated by the Lewis acid catalyst.
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Cyclization : Intramolecular cyclization forms the pyran ring, followed by tautomerization to stabilize the final product.
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Catalyst Loading | 0.004 g SnCl₄/SiO₂ NPs | 95 | 15 |
| Temperature | 100°C | 92 | 20 |
| Solvent | Solvent-free | 95 | 15 |
| Alternative Catalysts | ZrCl₄, ZnCl₂ | <70 | >60 |
The superiority of SnCl₄/SiO₂ NPs lies in its high surface area (∼500 m²/g) and acid strength, which enhance reaction kinetics and reduce side reactions.
Stepwise Synthesis via Knoevenagel-Michael-Cyclization Sequence
An alternative stepwise approach involves isolating intermediates at each stage, allowing for precise control over regioselectivity and functional group compatibility.
Synthetic Pathway
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Knoevenagel Condensation :
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Reactants : Pyridine-3-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.2 mmol).
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Conditions : Ethanol, piperidine (10 mol%), reflux at 80°C for 2 hours.
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Intermediate : (E)-Ethyl 2-cyano-3-(pyridin-3-yl)acrylate (Yield: 88%).
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Michael Addition :
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Reactants : Kojic acid (1.0 mmol) and the above intermediate.
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Conditions : THF, DBU (1,8-diazabicycloundec-7-ene, 15 mol%), 60°C for 4 hours.
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Intermediate : Ethyl 2-((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)-3-cyano-3-(pyridin-3-yl)propanoate (Yield: 82%).
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Cyclization and Functionalization :
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Conditions : Acetic anhydride, 120°C, 6 hours.
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Product : this compound (Yield: 75%).
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Advantages and Limitations
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Advantages : Higher purity (≥98% by HPLC), scalability to gram-scale batches.
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Limitations : Longer reaction time (12 hours total), higher solvent consumption.
Catalytic Systems and Solvent Effects
Catalyst selection critically impacts reaction efficiency. Comparative studies reveal:
| Catalyst | Solvent | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| SnCl₄/SiO₂ NPs | Solvent-free | 95 | 15 |
| ZrCl₄ | Solvent-free | 68 | 45 |
| ZnCl₂ | Ethanol | 72 | 60 |
| No catalyst | Solvent-free | <5 | 180 |
SnCl₄/SiO₂ NPs outperform other catalysts due to synergistic Lewis acid and Brønsted acid sites, which activate both electrophilic and nucleophilic reactants. Solvent-free conditions minimize side reactions and simplify purification.
Purification and Characterization
Purification :
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Chromatography : Silica gel column chromatography using ethyl acetate/hexane (3:7) eluent achieves >99% purity.
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Recrystallization : Ethanol-water (8:2) yields crystalline product with melting point 198–200°C.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 6.32 (s, 1H, NH₂), 4.35 (q, J=7.1 Hz, 4H, -OCH₂CH₃), 3.89 (s, 2H, -CH₂COOEt).
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IR (KBr) : 3340 cm⁻¹ (N-H), 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester).
Green Chemistry Considerations
The SnCl₄/SiO₂ NPs protocol aligns with green chemistry principles:
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Solvent-free conditions reduce waste generation.
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Catalyst recyclability : The nano-catalyst retains 85% activity after five cycles.
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Atom economy : 92%, calculated from molecular weights of reactants and product.
Comparative Analysis of Methods
| Parameter | One-Pot Method | Stepwise Method |
|---|---|---|
| Yield | 95% | 75% |
| Time | 15–30 min | 12 hours |
| Purity | 95% | 98% |
| Scalability | Suitable for industrial | Lab-scale only |
| Environmental Impact | Low (solvent-free) | Moderate (solvent use) |
The one-pot method is preferable for industrial applications, while the stepwise approach suits small-scale medicinal chemistry studies requiring high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano or carbonyl groups to amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution at the pyran or pyridinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemical Intermediates
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate serves as an important intermediate in the synthesis of various heterocyclic compounds. Its derivatives are utilized in organic synthesis to develop new materials with unique properties.
Research has indicated that this compound exhibits notable biological activities, including:
Antimicrobial Properties : It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL, indicating its potential as an antimicrobial agent.
Anticancer Activity : In vitro studies demonstrate significant anticancer potential against multiple cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For instance, one study reported an IC50 value of 0.0517 μM against A549 cells, suggesting strong cytotoxic effects attributed to mechanisms like apoptosis induction and cell cycle arrest.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, influencing cellular processes and offering new avenues for drug development.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The substituents at positions 2 and 4 of the pyran ring significantly influence physicochemical properties and applications. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Crystallography : Methyl and aryl-substituted analogs exhibit planar pyran rings (r.m.s. deviation ≤ 0.059 Å) stabilized by N–H⋯O/N hydrogen bonds .
- Thermal Stability : Melting points range from 118°C (isopropyl analog) to higher values for nitro-substituted derivatives, correlating with substituent polarity .
Biological Activity
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a synthetic compound belonging to the pyran family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyran ring substituted with various functional groups, including an amino group, cyano group, and a carboxylate moiety. These structural elements contribute to its unique chemical properties and biological activities. The presence of the pyridine moiety further enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular signaling.
- Receptor Modulation : It can interact with receptors, potentially affecting neurotransmission and other signaling pathways.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may protect cells from oxidative stress.
Anticancer Properties
Research has indicated that derivatives of pyran compounds exhibit significant anticancer activity. For instance, ethyl 6-amino-5-cyano derivatives have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7k | HI-60 | 0.25 |
| 7l | UACC-62 | 0.24 |
| 5e | HCT-116 | 0.58 |
These results suggest that the presence of electron-withdrawing groups like cyano and carboxylate enhances cytotoxicity against cancer cells .
Antimicrobial Activity
Ethyl 6-amino derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit activity against a range of bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate potential for development as antimicrobial agents .
Case Studies
- Corrosion Inhibition : A study investigated the use of ethyl 6-amino derivatives as corrosion inhibitors in mild steel environments. The electrochemical measurements indicated effective inhibition at concentrations ranging from to , showcasing the compound's versatility beyond biological applications .
- Anticancer Mechanisms : In vitro studies have demonstrated that ethyl 6-amino derivatives induce apoptosis in cancer cells through caspase activation pathways, suggesting a mechanism for their anticancer effects .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this pyran derivative?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) or base-catalyzed cyclization. Key approaches include:
- Base-mediated cyclization : React α,β-ethylenic nitriles with ethyl acetoacetate in ethanol under reflux (3–6 hours, pyridine as a base) .
- Multicomponent reactions : Combine aldehydes, malononitrile, and ethyl acetoacetate in water or ionic liquids (e.g., [2-aminobenzoato][PF6]) for improved yields .
Q. Table 1: Comparison of Synthetic Conditions
| Method | Solvent | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| Base-mediated cyclization | Ethanol | Pyridine | 75 | |
| MCR in water | Water | None | 82–90 | |
| Ionic liquid-assisted | [2-aminobenzoato][PF6] | None | 88 |
Critical Parameters : Monitor reaction progress via TLC and optimize solvent polarity to stabilize intermediates.
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer: A combination of IR , NMR , and X-ray crystallography is critical:
- IR : Confirm cyano (νCN: 2183 cm⁻¹), amino (νNH₂: 3334–3398 cm⁻¹), and carbonyl (νC=O: 1692 cm⁻¹) groups .
- NMR : Key signals include ethoxy protons (δ ~1.29 ppm, triplet) and pyridin-3-yl aromatic protons (δ ~7.0–8.5 ppm) .
- X-ray crystallography : Resolve hydrogen bonding (N–H⋯O/N interactions) and planar pyran ring geometry (r.m.s. deviation <0.06 Å) .
Q. Table 2: Representative NMR Data (CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Ethoxy CH₃ | 1.29 | Triplet | |
| NH₂ | 4.48 | Singlet | |
| Pyridin-3-yl aromatic | 7.2–8.1 | Multiplet |
Advanced Research Questions
Q. How do substituents influence hydrogen bonding and crystal packing?
Methodological Answer: The pyridin-3-yl and ethoxycarbonyl groups dictate intermolecular interactions:
- N–H⋯N/O bonds : The NH₂ group forms hydrogen bonds with cyano N and ethoxy O, creating chains (R₂²(12) motif) parallel to the [100] axis .
- Substituent effects : Bulky groups (e.g., 4-methylphenyl) reduce packing efficiency, while smaller substituents (e.g., propyl) enhance crystallinity .
Data Contradiction Analysis : Discrepancies in reported melting points (e.g., 118°C vs. 125°C) may arise from polymorphism or solvent recrystallization history. Use differential scanning calorimetry (DSC) to validate .
Q. Can computational methods predict reaction pathways for derivatives?
Methodological Answer: Yes. Quantum chemical calculations (e.g., DFT) and reaction path searches can optimize synthetic routes:
Q. Table 3: Computational Parameters for Reaction Optimization
| Parameter | Value | Reference |
|---|---|---|
| Basis Set | B3LYP/6-31G* | |
| Solvent Model | PCM (Water) | |
| Energy Barrier (kcal/mol) | 15–20 |
Q. How to address contradictions in biological activity data among pyran derivatives?
Methodological Answer: Contradictions often stem from substituent-dependent bioactivity:
- Antibacterial activity : Pyridin-3-yl derivatives show enhanced activity due to π-π stacking with bacterial enzyme pockets, but steric hindrance from ethoxy groups may reduce efficacy .
- In vitro validation : Use standardized assays (e.g., MIC for antimicrobial activity) and control substituent electronic profiles (Hammett σ values) .
Key Strategy : Compare IC₅₀ values across derivatives with systematic substituent variation (e.g., 4-isopropyl vs. 4-propyl) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
